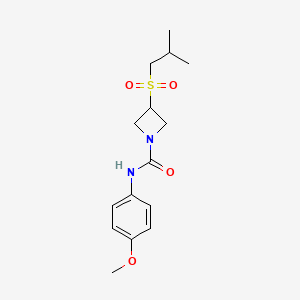

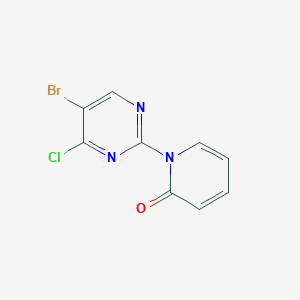

![molecular formula C16H21N3O3S B2725051 ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-05-9](/img/structure/B2725051.png)

ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

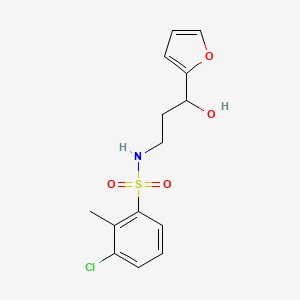

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The dihydrothieno[2,3-c]pyridine moiety is a bicyclic ring system that includes a five-membered thiophene ring fused with a six-membered pyridine ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to its functional groups. For example, the cyano group could undergo transformations such as reduction to an amine or addition reactions. The amide group could participate in hydrolysis or condensation reactions .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

This compound can be used in the formation of biologically active compounds through the process of cyanoacetylation . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Preparation of Coumarin-3-carboxylate Ester

The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This compound can be used in the preparation of coumarin-3-carboxylate ester .

Synthesis of 3-Cyano-2-pyridones Derivatives

This compound can be used in the synthesis of 3-cyano-2-pyridones derivatives . These derivatives have been found to be effective for treatment of cancer, promising class of HIV-1, sedative, anti-microbial, as well as modulators of the fibrillation of amyloid proteins .

Synthesis of Bis-(3-cyano-2-pyridones) Derivatives

This compound can be used in the synthesis of novel bis-(3-cyano-2-pyridones) derivatives . The synthesis is performed in three steps from easily accessible starting materials in good yields .

Synthesis of 2-Pyridones Derivatives

This compound can be used in the synthesis of 2-pyridones derivatives . The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .

Synthesis of 3-Cyano-4-hydroxy-2-pyridone Derivatives

DABCO-induced demethylation can lead to 3-cyano-4-hydroxy-2-pyridones in DMF at 90°C with high yield . This compound can be used in the synthesis of 3-cyano-4-hydroxy-2-pyridone derivatives .

Direcciones Futuras

The future directions for this compound could be numerous depending on its application. If it’s a pharmaceutical compound, future work could involve optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials. If it’s used in materials science, future work could involve studying its physical properties and potential applications .

Propiedades

IUPAC Name |

ethyl 3-cyano-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-5-22-15(21)19-7-6-10-11(8-17)13(23-12(10)9-19)18-14(20)16(2,3)4/h5-7,9H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNWYHLZIPPGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-cyano-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724972.png)

![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2724975.png)

![(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2724977.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2724978.png)

![4-[(6-Phenylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2724990.png)